- Pharmacophore modeling, 3DQSAR, and docking-based design of polysubstituted quinolines derivatives as inhibitors of phosphodiesterase 4, and preliminary evaluation of their anti-asthmatic potential, Medicinal Chemistry Research, 2014, 23(12), 5008-5030
Cas no 951006-39-6 (Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate)
951006-39-6 structure
Product Name:Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate
CAS-nummer:951006-39-6
MF:C13H12INO3
MW:357.143755912781
MDL:MFCD12827793
CID:835642
PubChem ID:45588322
Update Time:2025-05-19
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate Chemische en fysische eigenschappen
Naam en identificatie
-
- Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 1,4-dihydro-6-iodo-8-methyl-4-oxoquinoline-3-carboxylate
- Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- Ethyl 1,4-dihydro-6-iodo-8-methyl-4-oxo-3-quinolinecarboxylate (ACI)
- DTXSID40670625
- AKOS005072969
- SB72696
- CS-M0301
- 951006-39-6
- SCHEMBL5323382
- J-521199
- W17717
- SY333440
- DB-351627
- ethyl 6-iodo-8-methyl-4-oxo-1H-quinoline-3-carboxylate
- ethyl 4-hydroxy-6-iodo-8-methylquinoline-3-carboxylate
- GD-0084
- ethyl6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- MFCD12827793
- BNB00639
- Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate
-
- MDL: MFCD12827793
- Inchi: 1S/C13H12INO3/c1-3-18-13(17)10-6-15-11-7(2)4-8(14)5-9(11)12(10)16/h4-6H,3H2,1-2H3,(H,15,16)
- InChI-sleutel: BHLKSAHVKKYWON-UHFFFAOYSA-N
- LACHT: O=C(C1C(=O)C2C=C(C=C(C=2NC=1)C)I)OCC
Berekende eigenschappen
- Exacte massa: 356.98619g/mol
- Monoisotopische massa: 356.98619g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 3
- Complexiteit: 394
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3
- Topologisch pooloppervlak: 55.4Ų
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR18554-500mg |
Ethyl 1,4-dihydro-6-iodo-8-methyl-4-oxoquinoline-3-carboxylate |
951006-39-6 | 500mg |
£110.00 | 2024-05-23 | ||
| Apollo Scientific | OR18554-1g |
Ethyl 1,4-dihydro-6-iodo-8-methyl-4-oxoquinoline-3-carboxylate |
951006-39-6 | 1g |
£150.00 | 2024-05-23 | ||
| Apollo Scientific | OR18554-5g |
Ethyl 1,4-dihydro-6-iodo-8-methyl-4-oxoquinoline-3-carboxylate |
951006-39-6 | 5g |
£360.00 | 2024-05-23 | ||
| ChemScence | CS-M0301-1g |
ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate |
951006-39-6 | 1g |
$165.0 | 2022-04-26 | ||
| ChemScence | CS-M0301-5g |
ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate |
951006-39-6 | 5g |
$440.0 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E20900-5g |
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate |
951006-39-6 | 98% | 5g |
¥7152.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E20900-1g |
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate |
951006-39-6 | 98% | 1g |
¥2672.0 | 2023-09-08 | |
| TRC | E920608-50mg |
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate |
951006-39-6 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E920608-100mg |
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate |
951006-39-6 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E920608-500mg |
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate |
951006-39-6 | 500mg |
$ 185.00 | 2022-06-05 |
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Solvents: Diphenyl ether ; 240 °C; 2 h, reflux
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Diphenyl ether ; 45 min, 250 °C
Referentie
- Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei, Chemical Biology & Drug Design, 2015, 85(5), 549-564
Productiemethode 3
Reactievoorwaarden
1.1 Solvents: Diphenyl ether ; 10 min, rt; 1.5 h, 240 °C; 240 °C → 225 °C
Referentie
- Preparation of quinoline derivatives as PDE4 inhibitors, World Intellectual Property Organization, , ,
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate Raw materials
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate Preparation Products
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate Gerelateerde literatuur
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
951006-39-6 (Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate) Gerelateerde producten
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Aanbevolen leveranciers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Goudlid
CN Leverancier
Reagentie
钜澜化工科技(青岛)有限公司
Goudlid
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk
Beyond Pharmaceutical Co., Ltd
Goudlid
CN Leverancier
Reagentie